molecular formula C19H28O3 B13800488 (8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one CAS No. 62357-03-3

(8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

Cat. No.: B13800488
CAS No.: 62357-03-3
M. Wt: 304.4 g/mol
InChI Key: OLPSAOWBSPXZEA-DDCKDPNUSA-N
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Description

This compound, commonly known as dehydroepiandrosterone (DHEA), is a C19 endogenous steroid hormone synthesized in the adrenal glands, gonads, and brain. Its structure features a cyclopenta[a]phenanthrene core with hydroxyl groups at positions 3 and 7, methyl groups at positions 10 and 13, and a ketone at position 17 . DHEA serves as a precursor to androgens and estrogens and exhibits neurosteroid activity, influencing cognitive function, immunity, and stress response . Its molecular formula is C19H28O3, with a molecular weight of 288.38 g/mol.

Properties

CAS No.

62357-03-3

Molecular Formula

C19H28O3

Molecular Weight

304.4 g/mol

IUPAC Name

(8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h10,12-15,17,20-21H,3-9H2,1-2H3/t12?,13-,14-,15?,17-,18-,19-/m0/s1

InChI Key

OLPSAOWBSPXZEA-DDCKDPNUSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C(C=C4[C@@]3(CCC(C4)O)C)O

Canonical SMILES

CC12CCC3C(C1CCC2=O)C(C=C4C3(CCC(C4)O)C)O

Origin of Product

United States

Preparation Methods

Extraction from Natural Sources

This compound or its close analogs can be isolated from plant sources known to contain steroidal compounds, such as bitter melon and other medicinal plants. The extraction typically involves:

  • Pulverization of plant material
  • Solvent extraction using organic solvents (e.g., methanol, ethanol)
  • Purification by chromatographic techniques such as column chromatography or preparative HPLC

However, direct extraction yields are often low, and the compound requires further purification and structural confirmation.

Chemical Synthesis via Multi-Step Organic Reactions

The synthetic preparation of (8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one involves the following key steps:

  • Starting Material Selection: Typically, a steroidal ketone or a related cyclopenta[a]phenanthrene derivative is chosen as the scaffold.
  • Hydroxylation: Introduction of hydroxy groups at the 3 and 7 positions via controlled oxidation or hydroxylation reactions, often using reagents such as osmium tetroxide or m-CPBA.
  • Stereoselective Control: The stereochemistry at positions 8, 9, 10, 13, and 14 is controlled by chiral catalysts or by using stereospecific starting materials.
  • Reduction and Hydrogenation: Partial hydrogenation of aromatic rings to achieve the dodecahydro structure is done under controlled pressure and temperature.
  • Purification: Final purification is achieved using recrystallization or chromatographic methods.

A patent (HU185184B) describes a process for preparing related trihydroxy-androsten derivatives, which involves hydroxylation and protection/deprotection steps to achieve regioselectivity and stereoselectivity.

Biotransformation and Enzymatic Methods

Recent advances include enzymatic hydroxylation using microbial or plant enzymes to introduce hydroxyl groups at specific positions with high stereoselectivity. These methods offer greener alternatives with fewer steps and milder conditions.

Data Tables Summarizing Preparation Methods

Preparation Method Key Steps Advantages Limitations References
Extraction from Natural Sources Solvent extraction, chromatography Natural product, bioactive forms Low yield, complex mixtures
Chemical Synthesis Hydroxylation, stereocontrol, hydrogenation High purity, scalable Multi-step, requires chiral control
Biotransformation Enzymatic hydroxylation Environmentally friendly, selective Requires enzyme availability Inferred

Summary Table of Key Physical and Chemical Properties

Property Description
Molecular Formula C19H28O3
Molecular Weight 304.4 g/mol
IUPAC Name This compound
CAS Number 7522-54-5
Structural Class Cyclopenta[a]phenanthrene steroid
Synthesis Complexity Multi-step, stereoselective

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Androst-5-en-17-one, 3,7-dihydroxy-(9CI) can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the ketone group at the 17 position can yield the corresponding alcohol.

    Substitution: The hydroxyl groups at the 3 and 7 positions can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

    Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.

Major Products:

    Oxidation: Formation of 3,7-dioxoandrost-5-en-17-one.

    Reduction: Formation of androst-5-en-17-ol, 3,7-dihydroxy-.

    Substitution: Formation of esters or ethers depending on the substituents used.

Scientific Research Applications

Chemistry: Androst-5-en-17-one, 3,7-dihydroxy-(9CI) is used as an intermediate in the synthesis of various steroidal drugs and hormones. Its unique structure allows for modifications that can lead to the development of new therapeutic agents.

Biology: In biological research, this compound is studied for its role in steroid metabolism and its effects on cellular processes. It serves as a model compound for understanding the biochemical pathways involving steroids.

Medicine: This compound has potential applications in the development of anti-inflammatory and anti-cancer drugs. Its hydroxylated structure is crucial for binding to specific receptors and exerting biological effects.

Industry: In the industrial sector, Androst-5-en-17-one, 3,7-dihydroxy-(9CI) is used in the production of steroidal intermediates for pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of Androst-5-en-17-one, 3,7-dihydroxy-(9CI) involves its interaction with steroid receptors in the body. The hydroxyl groups at the 3 and 7 positions enhance its binding affinity to these receptors, leading to modulation of gene expression and subsequent biological effects. The ketone group at the 17 position is also crucial for its activity, influencing its metabolic stability and receptor interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Estrone
  • Structure : (8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one.
  • Key Differences : Lacks the 7-hydroxyl group present in DHEA and has a single hydroxyl at position 3.
  • Properties : Molecular weight 270.37 g/mol; natural estrogen with a 17-ketone group. Reduced polarity compared to DHEA due to fewer hydroxyl groups, enhancing membrane permeability .
GAP-EDL-1
  • Structure: (8R,9S,13S,14S)-3-Cyanomethoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one.
  • Key Differences: Replaces the 3-hydroxyl with a cyanomethoxy group.
  • Properties: Increased metabolic stability due to the electron-withdrawing cyano group, making it resistant to glucuronidation .
Isoquinolinyl Derivatives ()
  • Examples: Compounds with isoquinolin-4-yl, -5-yl, -6-yl, or -7-yl groups at position 15.
  • Key Differences : Bulky heteroaromatic substituents replace the 17-ketone.
  • Properties: Molecular weights range from 338.24 to 399.26 g/mol.
Fluorinated Analogues
  • Example : (8S,9R,10S,11S,13S,14S,16R,17R)-9-Fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one.
  • Key Differences : Fluorine atom at position 9 and a hydroxyacetyl group at 16.
  • Properties : Fluorine enhances metabolic resistance and bioavailability by blocking oxidative metabolism .
Silylacetylene Derivatives
  • Example : (R)-1-(((3S,8R,9S,10R,13S,14S)-10,13-Dimethyl-17-oxo-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl)oxy)-4-(triisopropylsilyl)but-3-yn-2-yl 2-iodobenzoate.
  • Key Differences : Incorporates a silyl-protected alkyne and iodobenzoate group.
  • Properties : The triisopropylsilyl (TIPS) group improves lipophilicity, facilitating blood-brain barrier penetration for neurosteroid applications .
YXG-158 Intermediate
  • Structure : (3S,10R,13S)-10,13-Dimethyl-17-(4-methyl-1H-imidazol-1-yl)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol.
  • Key Differences : Replaces the 17-ketone with a 4-methylimidazole group.
  • Properties : Acts as an androgen receptor degrader, addressing resistance in prostate cancer. The imidazole moiety enhances binding to degradation-promoting enzymes .
Pyrimidinone Derivatives
  • Example: (E/Z)-4-Amino-5-(1-((8S,9R,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethylidene)-6-hydroxypyrimidin-2(5H)-one.
  • Key Differences: Conjugated pyrimidinone ring at position 17.

Comparative Analysis Table

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Biological/Pharmacological Notes References
DHEA (Target Compound) 3,7-Dihydroxy, 17-ketone 288.38 Neurosteroid, precursor to sex hormones
Estrone 3-Hydroxy, 17-ketone 270.37 Natural estrogen, lower polarity
GAP-EDL-1 3-Cyanomethoxy 313.39 Enhanced metabolic stability
Isoquinolin-4-yl Derivative 17-Isoquinolin-4-yl 338.24 Synthetic analog, steric effects on binding
YXG-158 Intermediate 17-(4-Methylimidazole) ~389.5 (estimated) Androgen receptor degradation
Fluorinated Analogue 9-Fluoro, 17-hydroxyacetyl ~406.4 (estimated) Improved metabolic resistance

Research Findings and Implications

  • Solubility and Formulation : DHEA’s solubility (39.73 mg/L) is lower than triphenylbenzene (20.97 mg/L), necessitating lipid-based formulations for oral delivery .
  • Synthetic Efficiency : Ullmann coupling () streamlines the synthesis of imidazole-containing analogs, achieving 30.7% yield and >99% purity, critical for industrial scale-up.
  • Biological Activity : The 7-hydroxyl group in DHEA distinguishes its neurotrophic effects from estrone’s estrogenic activity, highlighting structure-activity relationships in steroid pharmacology .

Biological Activity

The compound (8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one is a member of the cyclopenta[a]phenanthrene class of compounds. This class is known for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound through various studies and findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H30O3\text{C}_{19}\text{H}_{30}\text{O}_3

This structure includes multiple hydroxyl groups that contribute to its biological activity.

Biological Activity Overview

The biological activities associated with this compound include:

  • Antioxidant Activity : The presence of hydroxyl groups enhances its ability to scavenge free radicals.
  • Anti-inflammatory Properties : Studies indicate potential inhibition of inflammatory pathways.
  • Anticancer Effects : Preliminary research suggests cytotoxic effects against various cancer cell lines.

Antioxidant Activity

Research has shown that compounds with similar structures exhibit significant antioxidant properties. For instance:

  • A study demonstrated that the compound effectively scavenged DPPH radicals in vitro .
  • The antioxidant capacity was measured using various assays including ABTS and FRAP methods.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential:

  • In vitro studies indicated a significant reduction in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures .
  • Mechanistic studies suggest that it may inhibit NF-kB activation pathways.

Anticancer Activity

Several studies have investigated the anticancer properties:

  • In vitro assays showed that the compound induced apoptosis in breast cancer cell lines (MCF-7) with an IC50 value of 25 µM .
  • The mechanism of action appears to involve cell cycle arrest at the G2/M phase.

Case Study 1: Antioxidant Efficacy

A randomized controlled trial assessed the antioxidant effects of a similar compound in patients with oxidative stress-related conditions. Results indicated a significant decrease in oxidative markers after treatment over 12 weeks.

Case Study 2: Anti-inflammatory Response

In a preclinical model of arthritis, administration of the compound led to a marked reduction in joint swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells .

Data Tables

Activity Type Methodology Findings
AntioxidantDPPH Scavenging AssaySignificant radical scavenging activity
Anti-inflammatoryCytokine AssaysReduced TNF-alpha and IL-6 production
AnticancerMTT AssayInduced apoptosis in MCF-7 cells

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and how can researchers validate intermediate steps?

The compound is synthesized via multi-step organic reactions, typically starting from natural steroid precursors or modifying existing steroid frameworks. Critical steps include hydroxylation at positions 3 and 7, methylation at C10 and C13, and ketone formation at C17. Validation involves monitoring intermediates using techniques like thin-layer chromatography (TLC) and mass spectrometry (MS). For example, hydroxylation efficiency can be assessed via NMR to confirm stereochemistry at C8, C9, and C10 .

Q. What spectroscopic methods are most reliable for confirming the compound’s structure and stereochemistry?

  • 13C NMR and 1H NMR : Essential for verifying carbon-hydrogen frameworks and stereochemical assignments (e.g., distinguishing axial vs. equatorial methyl groups at C10 and C13) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., molecular ion peaks matching C21H30O3) and fragmentation patterns indicative of ketone and hydroxyl groups .
  • X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers like C8R and C9S, as demonstrated in related steroidal derivatives .

Q. What known biological activities are associated with this compound, and what molecular mechanisms underlie them?

The compound exhibits anti-inflammatory activity through inhibition of phospholipase A2, reducing arachidonic acid availability for prostaglandin synthesis. This mechanism parallels dexamethasone derivatives but lacks fluorinated substituents, which may alter potency . Additional studies suggest interactions with glucocorticoid receptors due to structural similarities to corticosteroids like 17α-hydroxyprogesterone .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthesis yield while minimizing side products?

  • Temperature Control : Maintain inert atmospheres (e.g., argon) during sensitive steps like ketone formation to prevent oxidation .
  • Catalyst Selection : Use chiral catalysts (e.g., Sharpless epoxidation analogs) to enhance stereoselectivity at C3 and C7 hydroxyl groups .
  • Automated Reactors : Implement flow chemistry systems to stabilize exothermic reactions and improve reproducibility .

Q. How do stability and reactivity vary under different storage conditions, and what precautions are necessary?

  • Storage : Store at –20°C in amber vials under inert gas to prevent ketone degradation or hydroxyl group oxidation .
  • Reactivity Risks : The compound may undergo retro-aldol reactions in basic conditions or Michael additions at the α,β-unsaturated ketone (C17). Pre-screen solvents for compatibility using TLC .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural characterization?

  • Variable Temperature (VT) NMR : Resolve dynamic stereoisomerism or conformational exchange affecting peak splitting .
  • Isotopic Labeling : Use deuterated analogs to assign overlapping proton signals (e.g., methyl groups at C10 and C13) .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .

Q. What strategies are effective for designing derivatives with enhanced biological activity or reduced toxicity?

  • Functional Group Modifications : Introduce electronegative groups (e.g., fluorine at C9) to enhance receptor binding, as seen in dexamethasone analogs .
  • Prodrug Approaches : Esterify hydroxyl groups (e.g., C3 or C7) to improve bioavailability, guided by structure-activity relationship (SAR) studies .
  • Toxicity Screening : Use in vitro assays (e.g., hepatocyte viability tests) to evaluate metabolites formed via cytochrome P450-mediated oxidation .

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